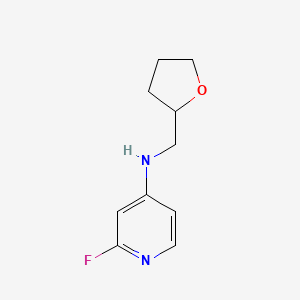

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine

Description

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine is a fluorinated pyridine derivative featuring a tetrahydrofuran (THF)-linked methylamine substituent. The compound’s structure combines a pyridine ring with a fluorine atom at the 2-position and a THF-derived alkylamine group at the 4-position. This design introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or as a synthetic intermediate.

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

2-fluoro-N-(oxolan-2-ylmethyl)pyridin-4-amine |

InChI |

InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2,(H,12,13) |

InChI Key |

MIXQSHXXOZXLEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC2=CC(=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine typically involves the following steps:

Fluorination of Pyridine:

Formation of Tetrahydrofuran Derivative: The tetrahydrofuran ring can be synthesized through various methods, including the cyclization of 1,4-dihalobutanes with a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

Biological Research: It can be used to study the effects of fluorinated compounds on biological systems, providing insights into their potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The tetrahydrofuran ring can also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine with structurally related compounds, emphasizing molecular features, synthesis, and functional properties:

Key Findings from Structural and Functional Comparisons

Replacement of pyridine with benzene (e.g., in (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine) reduces π-π stacking capability, which may impact interactions with biological targets .

Steric and Conformational Properties :

- The THF moiety in the target compound introduces a semi-rigid, oxygen-containing ring, promoting hydrogen bonding and solubility in polar solvents. In contrast, the furan in N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine is planar and aromatic, favoring hydrophobic interactions.

- Macrocyclic analogs (e.g., Example 14 in ) exhibit significantly higher steric bulk, which may limit membrane permeability compared to the simpler target compound.

Synthetic Accessibility :

- The target compound’s synthesis likely follows alkylation strategies similar to those in , where THF-derived electrophiles react with pyridin-4-amine. Catalytic hydrogenation (Pd/C, H₂) may be required for deprotection or reduction steps .

Bioactivity Predictions: Pyridine-based amines are common in kinase inhibitors (e.g., JAK/STAT pathways).

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, comparisons with analogs suggest:

- Advantages : Lower molecular weight and simpler structure may enhance bioavailability compared to macrocyclic derivatives .

- Limitations : The absence of fluorine in the THF moiety (unlike the 4-fluorophenyl group in ) could reduce metabolic stability in vivo.

Further studies should prioritize synthesizing the target compound and evaluating its physicochemical and biological properties relative to these analogs.

Biological Activity

2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Rho kinase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine is C10H13FN2O, and its structure includes a fluorine atom and a tetrahydrofuran moiety, which are significant for its biological activity. The compound's unique structure allows it to interact with various biological targets.

Recent studies indicate that 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine acts primarily as a Rho kinase inhibitor . This inhibition leads to several downstream effects, including modulation of cytoskeletal dynamics and cellular migration, which are critical in cancer metastasis and other pathological conditions.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been shown to have an IC50 value in the low micromolar range against breast cancer cell lines such as MDA-MB-231. The compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells indicates its therapeutic potential.

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High (19-fold over MCF10A) |

| MCF7 | 1.75 | Moderate |

Mechanisms of Antitumor Action

The antitumor effects are attributed to:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Increased levels of caspase activation have been observed, indicating that the compound triggers programmed cell death.

- Inhibition of Metastasis : In vivo studies have shown that treatment with this compound can significantly reduce lung metastasis in mouse models of breast cancer.

Case Studies

A notable study evaluated the effects of 2-Fluoro-N-((tetrahydrofuran-2-yl)methyl)pyridin-4-amine on a xenograft model of breast cancer. Mice treated with the compound exhibited a marked decrease in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in managing aggressive forms of breast cancer.

Off-target Effects

While the primary action is on Rho kinase, there are indications that this compound may also affect matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play crucial roles in tumor invasion and metastasis, suggesting that the compound may have additional therapeutic benefits beyond direct Rho kinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.